2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol
Description
Overview of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol
This compound is an organic compound that belongs to the specialized class of trifluoromethylpyridines, featuring a unique combination of functional groups that impart distinctive chemical and physical properties. The compound is characterized by a pyridine ring substituted with a methoxy group at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group attached to the third carbon of the pyridine ring. This specific substitution pattern creates a molecule with enhanced lipophilicity, metabolic stability, and electron-withdrawing characteristics that are highly valued in pharmaceutical and agrochemical applications.
The molecular structure of this compound can be represented by the molecular formula C8H8F3NO2, with a molecular weight of 207.15 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 917396-37-3, which serves as its unique identifier in chemical databases and commercial catalogs. The structural complexity of this molecule arises from the strategic placement of electron-donating and electron-withdrawing groups, creating an asymmetric electronic distribution that influences its reactivity and biological activity.
The trifluoromethyl group, positioned at the sixth position of the pyridine ring, serves as a powerful electron-withdrawing substituent that significantly alters the electronic properties of the aromatic system. This fluorinated moiety contributes to increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. The methoxy group at the second position provides electron-donating characteristics while also serving as a potential site for further chemical modifications. The hydroxymethyl group attached to the third carbon introduces hydrogen bonding capabilities and serves as a versatile functional handle for synthetic elaboration.
Significance in Modern Chemical Research
The significance of this compound in modern chemical research stems from the broader importance of trifluoromethylpyridine derivatives in pharmaceutical and agrochemical development. Trifluoromethylpyridines have gained considerable attention due to their unique properties imparted by the trifluoromethyl group, including increased lipophilicity, metabolic stability, and electron-withdrawing effects. These characteristics make them valuable building blocks for the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
In the agrochemical industry, more than fifty percent of pesticides launched in the last two decades have been fluorinated compounds, with approximately forty percent of all fluorine-containing pesticides containing a trifluoromethyl group. This trend highlights the critical role of trifluoromethyl-substituted compounds in crop protection applications. The first trifluoromethylpyridine derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names.
The pharmaceutical industry has similarly embraced trifluoromethylpyridine derivatives, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval. Many additional candidates are currently undergoing clinical trials, demonstrating the continued interest in this chemical class. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety.
The compound this compound specifically represents an advanced example of structural optimization in trifluoromethylpyridine chemistry. The presence of multiple functional groups allows for diverse chemical transformations and provides opportunities for the development of novel bioactive molecules. The hydroxymethyl group serves as a particularly valuable synthetic handle, enabling oxidation, reduction, and substitution reactions that can generate a wide range of derivatives.
Scope and Objectives of the Review
The scope of this review encompasses a comprehensive examination of this compound, focusing on its fundamental chemical properties, synthetic methodologies, and research applications. The primary objective is to provide a detailed analysis of this compound within the broader context of trifluoromethylpyridine chemistry, highlighting its unique structural features and their implications for chemical reactivity and biological activity.
This review aims to consolidate current knowledge about this compound from diverse research sources, presenting a unified understanding of its chemical behavior and potential applications. The analysis will examine the compound's molecular structure and electronic properties, providing insights into how the specific substitution pattern influences its chemical and physical characteristics. Special attention will be given to the synthetic approaches used to prepare this compound and related derivatives, including the mechanistic aspects of key transformations.
The investigation will explore the compound's role as a synthetic intermediate and building block for more complex molecular structures, particularly in the context of pharmaceutical and agrochemical research. The review will examine how the unique combination of functional groups in this compound contributes to its utility in chemical synthesis and its potential for generating bioactive compounds. The analysis will include discussion of structure-activity relationships and how specific structural modifications can influence biological properties and synthetic accessibility.
Furthermore, this review will address the compound's position within the broader landscape of fluorinated organic chemistry, examining how it exemplifies current trends in the development of fluorine-containing pharmaceuticals and agrochemicals. The analysis will consider the strategic importance of trifluoromethyl-substituted pyridines in drug discovery and crop protection, providing context for understanding the specific contributions of this compound to these fields. The review will conclude by identifying future research directions and potential applications that could emerge from continued investigation of this compound and its derivatives.
| Research Application | Significance | Market Impact |
|---|---|---|
| Pharmaceutical intermediates | Building block for bioactive molecules | 5 approved pharmaceutical products containing trifluoromethylpyridine moiety |
| Agrochemical synthesis | Crop protection compound development | >20 trifluoromethylpyridine-containing agrochemicals with ISO names |
| Chemical research | Synthetic methodology development | >50% of pesticides launched in last 20 years are fluorinated |
Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXEUBRTSMAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733145 | |
| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-37-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol generally involves multi-step synthetic routes starting from suitably substituted pyridine precursors. Key steps include:
- Introduction of the trifluoromethyl group, often via halogenated pyridine intermediates.
- Methoxylation at the 2-position through nucleophilic substitution.
- Installation of the hydroxymethyl group at the 3-position via reduction or substitution reactions.
The electron-withdrawing trifluoromethyl group enhances electrophilicity on the pyridine ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
Representative Synthetic Route
A typical synthetic route involves:
Starting Material Preparation : Halogenated pyridine such as 2-chloro-6-(trifluoromethyl)pyridine is used as a key intermediate.
Methoxylation : The 2-chloro substituent is replaced by a methoxy group by reaction with sodium methoxide in methanol. This step is carried out at mild temperatures (10–60°C, preferably 25–30°C) to ensure selectivity and yield.
Hydroxymethyl Group Introduction : The 3-position is functionalized to introduce the hydroxymethyl group. This can be achieved by nucleophilic substitution or reduction of a corresponding aldehyde or halogenated intermediate.
Purification : The final product is purified by filtration, extraction, recrystallization, or column chromatography to achieve high purity.
Industrial-Scale Considerations
For industrial production, reaction parameters are optimized to maximize yield and purity:
- Use of continuous flow reactors to improve scalability and control.
- Catalytic systems such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for efficient formation of carbon-carbon bonds.
- Strict control of temperature, stoichiometry, and inert atmosphere to prevent side reactions and oxidation of sensitive intermediates.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Methoxylation of 2-chloro-6-(trifluoromethyl)pyridine | Sodium methoxide in methanol | 25–30 | 1–3 hours | Molar ratio NaOMe:substrate ~1.05:1 |
| Hydroxymethyl group introduction | Reduction with LiAlH₄ or nucleophilic substitution | 0 to 80 | Variable | LiAlH₄ in THF preferred for purity |
| Purification | Filtration, recrystallization, column chromatography | Ambient | Variable | HPLC monitoring for purity (>95%) |
-
- NMR : The hydroxymethyl proton appears as a broad singlet around 4.8 ppm in ^1H NMR; the trifluoromethyl group shows characteristic quartet signals near 120–125 ppm in ^19F NMR.
- Mass Spectrometry : LCMS confirms molecular weight, typically m/z ~211.57 [M+H]+.
- HPLC : Retention times under specific conditions (e.g., SMD-TFA05) validate purity and identity.
Reactivity Influence : The trifluoromethyl group increases electrophilicity, facilitating Pd-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives with yields exceeding 90%.
Stability and Storage : The compound is prone to oxidation due to the hydroxymethyl group. Storage under inert atmosphere (N₂ or Ar) at –20°C in amber vials is recommended to prevent degradation.
| Method Step | Description | Advantages | Limitations |
|---|---|---|---|
| Halogenated Pyridine Synthesis | Starting with 2-chloro-6-(trifluoromethyl)pyridine | Readily available intermediates | Requires careful handling of halides |
| Methoxylation | Sodium methoxide substitution in methanol | Mild conditions, high selectivity | Sensitive to moisture and temperature |
| Hydroxymethyl Introduction | Reduction with LiAlH₄ or nucleophilic substitution | High purity product | LiAlH₄ is moisture sensitive and reactive |
| Catalytic Cross-Coupling | Pd-catalyzed Suzuki-Miyaura coupling | High yield, scalable | Catalyst cost and optimization needed |
| Purification | Chromatography, recrystallization | High purity | Time-consuming and solvent intensive |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
Substituent Type Variations
- (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Replaces the methoxy group with chlorine at position 2.
- 6-(Trifluoromethyl)pyridine-3-methanol: Lacks the methoxy group, simplifying the structure. This reduction in steric hindrance may improve solubility but decrease metabolic stability .
Functional Group Variations
- Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate: Replaces the hydroxymethyl group with a methyl ester. The ester group allows for hydrolysis to carboxylic acids, expanding utility in prodrug synthesis .
- 2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone: Substitutes hydroxymethyl with a piperidinyl ketone. This modification alters hydrogen-bonding capacity, impacting interactions with biological targets .
Positional Isomers
- 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS: 1227573-92-3): Swaps methoxy and hydroxymethyl positions. This isomer may exhibit distinct electronic properties due to altered substituent proximity, affecting reactivity in coupling reactions .
Derivatives in Complex Molecules
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is incorporated into advanced intermediates, such as tetrahydrofuran-carboxamide derivatives in European patents.
Comparative Data Table
Biological Activity
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring with a methoxy group and a trifluoromethyl substituent. Its molecular formula is , and it has garnered attention for its significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals.
The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. The methoxy group contributes to its reactivity, making it a potential intermediate in organic synthesis. The structural features of this compound are summarized in the table below:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 219.16 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High due to trifluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to specific proteins or enzymes, leading to modulation of biological pathways. This compound may act as an inhibitor or activator, influencing metabolic pathways and cellular functions, including gene expression and energy production.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : Studies have shown that this compound can influence enzyme activities, potentially altering metabolic processes within cells.
- Cellular Signaling : Its unique structure allows it to affect signaling pathways, which may lead to changes in cellular responses and gene regulation.
- Therapeutic Potential : Preliminary findings suggest that the compound could have therapeutic applications due to its ability to modulate biological targets effectively .
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, leading to altered energy production in cultured cells.
- Case Study 2 : Research on cancer cell lines revealed that this compound exhibited cytotoxic effects, potentially through mechanisms involving disruption of microtubule polymerization and induction of cell death pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol | Hydroxyl group instead of methanol | Different activity profile due to hydroxyl presence |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | Lacks methoxy group | Simpler structure may lead to different reactivity |
| 3-(Trifluoromethyl)pyridin-2-ol | Contains a hydroxyl group but lacks methoxy | Potentially lower lipophilicity compared to methoxy derivatives |
Q & A
Q. What are the established synthetic routes for 2-methoxy-6-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Use a combination of <sup>1</sup>H and <sup>19</sup>F NMR to identify the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. The hydroxyl proton in the methanol group appears as a broad singlet (~1.5–2.5 ppm) in <sup>1</sup>H NMR, while <sup>19</sup>F NMR shows a quartet for -CF3 (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the molecular formula and spatial arrangement .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Methodological Answer : The electron-withdrawing -CF3 group increases electrophilicity at the pyridine ring, but the methoxy group introduces steric hindrance. Comparative studies using density functional theory (DFT) calculations can model electronic effects, while kinetic experiments (e.g., monitoring substitution rates with varying nucleophiles) quantify steric impacts. For example, fluorinated analogs () exhibit higher reactivity in SNAr reactions due to reduced steric bulk compared to methoxy derivatives .
Q. How can this compound be optimized as a building block for bioactive molecules?
Q. What analytical techniques address purity discrepancies in commercial batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
